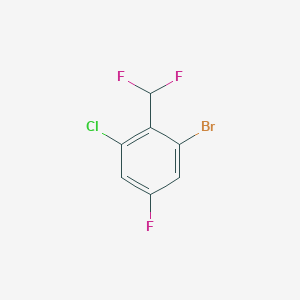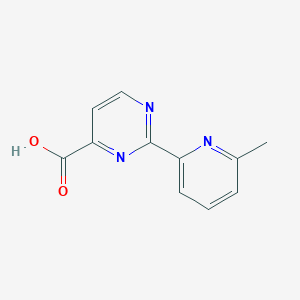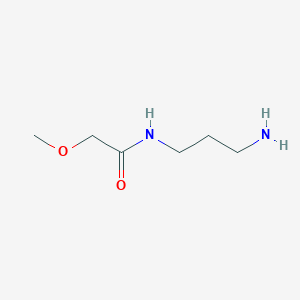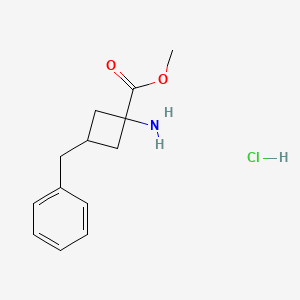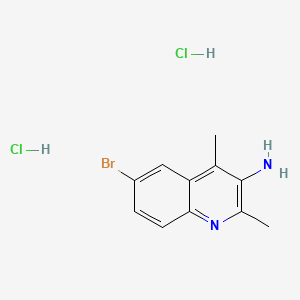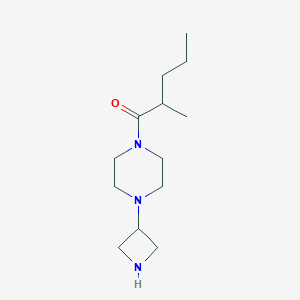
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one is a chemical compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one typically involves the reaction of azetidine with piperazine under controlled conditions. The process may include steps such as:
Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Coupling with Piperazine: The azetidine ring is then coupled with piperazine using reagents like coupling agents or catalysts to facilitate the reaction.
Introduction of Methylpentanone Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride
- (4-(Azetidin-3-yl)piperazin-1-yl)(phenyl)methanone
Uniqueness
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one stands out due to its unique combination of an azetidine ring and a piperazine ring, which imparts distinct chemical and biological properties. Its structural features make it a versatile compound for various applications, differentiating it from other similar compounds.
Propiedades
Fórmula molecular |
C13H25N3O |
|---|---|
Peso molecular |
239.36 g/mol |
Nombre IUPAC |
1-[4-(azetidin-3-yl)piperazin-1-yl]-2-methylpentan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-3-4-11(2)13(17)16-7-5-15(6-8-16)12-9-14-10-12/h11-12,14H,3-10H2,1-2H3 |
Clave InChI |
WHNOWNHVPSNFCT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(=O)N1CCN(CC1)C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13567268.png)
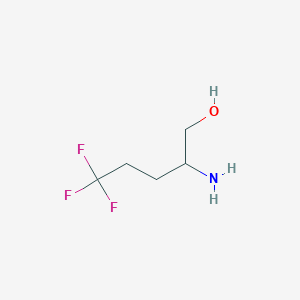
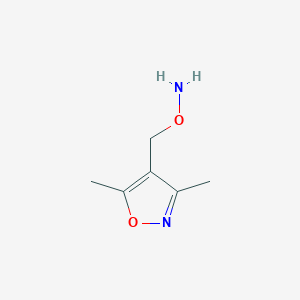
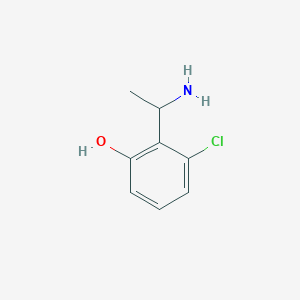
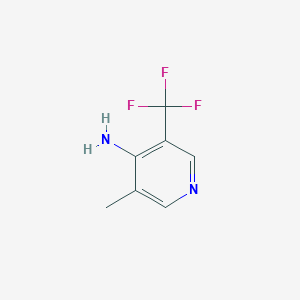
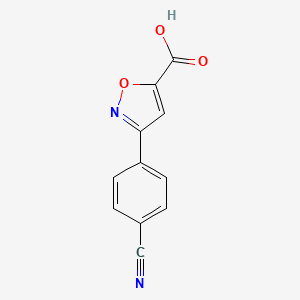
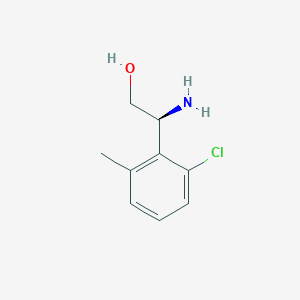
![2-[(Methylamino)methyl]-4-nitrophenol](/img/structure/B13567308.png)
